molecular formula C11H19NO2S B13324833 3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid

3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid

Cat. No.: B13324833
M. Wt: 229.34 g/mol
InChI Key: QCLMESAWWIQINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is a complex organic compound that features a cyclopropyl group, a tetrahydro-2H-thiopyran ring, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid typically involves multiple steps, starting with the formation of the tetrahydro-2H-thiopyran ring. This can be achieved through the hydrogenation of 2H-thiopyran in the presence of a suitable catalyst . The cyclopropyl group is then introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents . The final step involves the coupling of the cyclopropyl-substituted tetrahydro-2H-thiopyran with an amino acid derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid exerts its effects depends on its interaction with molecular targets. The cyclopropyl and thiopyran moieties can interact with specific enzymes or receptors, potentially inhibiting or activating their functions. The amino acid component may facilitate binding to proteins or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is unique due to its combination of a cyclopropyl group, a tetrahydro-2H-thiopyran ring, and an amino acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

3-[cyclopropyl(thian-4-yl)amino]propanoic acid

InChI

InChI=1S/C11H19NO2S/c13-11(14)3-6-12(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8H2,(H,13,14)

InChI Key

QCLMESAWWIQINE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CCC(=O)O)C2CCSCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.